ethyl 2-({[5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-({[5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate: is a complex organic compound with a fascinating structure. Let’s break it down:
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Indole Moiety: : The indole ring is a significant heterocyclic system found in various natural products and drugs. It plays a crucial role in cell biology and has attracted attention due to its biological activity against cancer cells, microbes, and other disorders.
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Thiazole Ring: : The thiazole ring contributes to the compound’s overall structure. Thiazoles are versatile heterocycles with diverse applications.
Preparation Methods
Synthetic Routes::
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Fischer Indole Synthesis: : One approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. This yields the tricyclic indole intermediate, which can be further modified .
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Azepinoindole Formation: : The tricyclic indole can undergo subsequent steps to yield azepinoindole derivatives .
Industrial Production:: Unfortunately, specific industrial-scale production methods for this compound are not widely documented. research continues to explore efficient and scalable synthetic routes.
Chemical Reactions Analysis
Reactions::
Oxidation: Ethyl 2-({[5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate may undergo oxidation reactions.
Substitution: It can participate in substitution reactions, especially at the indole nitrogen.
Reduction: Reduction of the carbonyl group or other functional groups is possible.
Oxidation: Oxidants like tert-butylhydroperoxide (TBHP) may be used.
Substitution: Various nucleophiles (amines, thiols) can replace functional groups.
Reduction: Reducing agents (e.g., sodium borohydride) may be employed.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.
Chemistry: Explore its reactivity in various reactions.
Industry: Assess its use in drug development or materials science.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Properties
Molecular Formula |
C18H18ClN3O4S |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
ethyl 2-[[5-chloro-1-(2-methoxyethyl)indole-2-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18ClN3O4S/c1-3-26-17(24)13-10-27-18(20-13)21-16(23)15-9-11-8-12(19)4-5-14(11)22(15)6-7-25-2/h4-5,8-10H,3,6-7H2,1-2H3,(H,20,21,23) |
InChI Key |
DBPNOLQSEYEJTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(N2CCOC)C=CC(=C3)Cl |
Origin of Product |
United States |
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